molecular formula C14H10F2O2 B1439142 2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 886363-36-6

2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B1439142
CAS No.: 886363-36-6
M. Wt: 248.22 g/mol
InChI Key: UGFFUDBVWPNLEA-UHFFFAOYSA-N
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Description

2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Bromination: The starting material, biphenyl, is brominated to introduce bromine atoms at specific positions.

    Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.

    Acetylation: The fluorinated biphenyl is acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetic acid group.

Industrial Production Methods: In an industrial setting, the production of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also influence cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • 2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid
  • 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid
  • 2-(3’,4’-Difluoro-[1,1’-biphenyl]-5-yl)acetic acid

Comparison: Compared to its similar compounds, 2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid exhibits unique reactivity and binding properties due to the specific positioning of the fluorine atoms. This positioning can significantly influence its chemical behavior and biological interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFFUDBVWPNLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654130
Record name (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-36-6
Record name (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

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